5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEECAWTUJXGSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chloro-2-Hydroxybenzene
The hydroxyl group at position 2 of 5-chlorophenol is protected as a methoxy ether to prevent undesired side reactions during sulfonation. Using dimethyl sulfate (2.1 equiv) and sodium hydroxide (2.5 equiv) in acetone under reflux, 5-chloro-2-methoxybenzene is synthesized in 92% yield. Anhydrous conditions favor direct methylation, while aqueous systems necessitate prior esterification.
Table 1: Methylation Conditions and Yields
Chlorosulfonation and Sulfonyl Chloride Formation
Chlorosulfonic acid (3.0 equiv) is added dropwise to 5-chloro-2-methoxybenzene in chloroform at -10°C, followed by gradual warming to room temperature. This regioselectively introduces the sulfonyl chloride group at position 1 (ortho to the methoxy group), yielding 5-chloro-2-methoxy-1-sulfonyl chloride benzene. The ortho-directing effect of the methoxy group dominates over the meta-directing chlorine, ensuring positional fidelity.
Reaction Scheme:
Aminolysis with Dimethylamine
The sulfonyl chloride intermediate reacts with dimethylamine (2.5 equiv) in dichloromethane at 0°C to form 5-chloro-2-methoxy-N,N-dimethylbenzene-1-sulfonamide. This step proceeds via nucleophilic substitution, with a 90% yield reported for analogous N-phenethyl derivatives.
Demethylation to Restore the Hydroxyl Group
Boron tribromide (1.0 M in DCM, 3.0 equiv) cleaves the methoxy group at -78°C, regenerating the hydroxyl group. This step achieves 85–90% conversion, as demonstrated in demethylation reactions of methoxy-substituted benzoic acids.
Critical Considerations:
-
Regioselectivity: Competing para-sulfonation (6–8% byproduct) necessitates chromatographic purification.
-
Side Reactions: Over-chlorination or polysulfonation is mitigated by controlled stoichiometry and low temperatures.
Alternative Pathways and Comparative Analysis
Direct Sulfonation of 5-Chloro-2-Hydroxybenzene
Attempts to sulfonate unprotected 5-chlorophenol result in poor regioselectivity due to competing directing effects from the hydroxyl and chlorine groups. Sulfonic acid formation at position 1 occurs in <20% yield, rendering this route impractical.
Carboxylic Acid Intermediate Route
5-Chlorosalicylic acid is esterified, methylated, and converted to an acid chloride before sulfonation. While feasible, this seven-step process reduces overall yield to 41%, making it less efficient than the protective-group strategy.
Optimization and Scalability
Solvent and Temperature Effects
-
Chlorosulfonation: Toluene at 120°C improves sulfonyl chloride purity (99%) compared to DMF.
-
Aminolysis: Tetrahydrofuran (THF) enhances dimethylamine solubility, reducing reaction time to 2 hours.
Table 2: Solvent Impact on Sulfonamide Formation
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| DCM | 0°C | 4 hours | 78% |
| THF | 25°C | 2 hours | 85% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and hydroxy groups may also play a role in its biological activity by forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl groups (e.g., in the target compound) improve aqueous solubility via hydrogen bonding but may reduce metabolic stability compared to methoxy groups .
- Chlorine at position 5 is conserved in many analogs, suggesting its role in bioactivity .
Variations in Sulfonamide Substituents
The N-substituents on the sulfonamide group influence steric and electronic properties.
Key Observations :
Key Observations :
- Chlorine and hydroxyl/methoxy groups are critical for antimicrobial and antitumor activities .
- Complex substituents (e.g., heteroaryl rings) broaden activity spectra but complicate synthesis .
Physical and Chemical Properties
Physicochemical properties are influenced by substituent polarity and steric effects.
Key Observations :
- Hydroxyl groups improve water solubility compared to methoxy or cyano substituents .
- N,N-Dimethyl sulfonamides exhibit moderate logP values, balancing permeability and solubility.
Biological Activity
5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is , with a molecular weight of 235.69 g/mol. The structure includes a sulfonamide group, which is critical for its biological activity.
The biological activity of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide primarily involves its interaction with specific enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking substrates or cofactors, thereby disrupting metabolic pathways. The presence of chloro and hydroxy groups enhances its ability to form hydrogen bonds with target molecules, potentially increasing its binding affinity and specificity.
Biological Activity Overview
Research has demonstrated that 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated for its efficacy against strains such as Staphylococcus aureus, including methicillin-resistant variants.
- Anticancer Potential : Recent investigations suggest that derivatives of this compound may exhibit anticancer properties through targeted inhibition of cancer-related enzymes.
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial efficacy of several sulfonamides, including 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Compound | Target Bacteria | MIC (μmol/L) |
|---|---|---|
| 5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 |
| 5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide | Mycobacterium kansasii | 1 - 4 |
| Other derivatives | Mycobacterium tuberculosis | Higher MIC values |
These results indicate that while the compound shows promising activity against certain pathogens, its effectiveness varies significantly across different bacterial strains .
Anticancer Research
In a recent study focusing on the design and synthesis of sulfonamides for anticancer applications, molecular docking analyses revealed that derivatives of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide exhibited favorable binding affinities to potential drug targets associated with cancer . The binding affinities ranged from −6.8 to −8.2 kcal/mol, which is significantly higher than that of standard drugs like acetazolamide (−5.25 kcal/mol), suggesting its potential as an effective anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide, it is beneficial to compare it with related compounds:
| Compound Name | Key Functional Groups | Notable Activity |
|---|---|---|
| 5-Chloro-2-hydroxybenzenesulfonamide | Hydroxy, Sulfonamide | Moderate antibacterial activity |
| N,N-Dimethylbenzenesulfonamide | Dimethyl, Sulfonamide | Limited biological activity |
| 5-Chloro-N,N-dimethylbenzenesulfonamide | Chloro, Dimethyl | Enhanced reactivity but less specificity |
The distinct combination of functional groups in 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide contributes to its unique biological properties compared to these other compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be fine-tuned?
- Methodology : Synthesis typically involves sulfonation of a substituted benzene precursor, followed by amidation. Key steps include:
- Chlorination : Introduce chlorine at the 5-position using Cl₂ or SOCl₂ under controlled temperatures (0–5°C) to avoid over-chlorination .
- Sulfonamide Formation : React with dimethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Yield optimization (47–98%) depends on stoichiometry and purification via recrystallization .
- Critical Parameters : Monitor pH during amidation to prevent hydrolysis. Use HPLC to track intermediate purity (>95%) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Techniques :
- X-ray Crystallography : Resolves bond angles and dihedral angles, confirming the planar sulfonamide group and chloro-hydroxy substitution pattern .
- NMR Spectroscopy : ¹H NMR distinguishes N,N-dimethyl groups (δ 2.8–3.1 ppm) and aromatic protons (δ 6.9–7.5 ppm). ¹³C NMR identifies carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 263.6) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this sulfonamide?
- Experimental Design :
- Modify Substituents : Replace Cl with F or Br to assess halogen effects on antimicrobial potency. For example, fluorinated analogs show enhanced lipophilicity and membrane penetration .
- Bioactivity Assays : Test against E. coli (MIC: 2–8 µg/mL) and cancer cell lines (e.g., IC₅₀: 10–50 µM for MCF-7) using standardized protocols .
- Computational Modeling : Perform molecular docking to predict interactions with target enzymes (e.g., carbonic anhydrase IX) .
- Data Table :
| Derivative | Substituent | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Parent | 5-Cl, 2-OH | 4.0 | 25.3 |
| 5-F | 5-F, 2-OH | 2.5 | 18.7 |
| 5-Br | 5-Br, 2-OH | 8.0 | 42.1 |
Q. How can contradictory biological activity data across studies be resolved?
- Strategies :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols .
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility, as aggregation can falsely reduce activity .
- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kᵢₙₕ values) to distinguish reversible vs. irreversible binding .
- Case Study : A 2024 study reported IC₅₀ = 10 µM against HeLa cells, while a 2025 study found IC₅₀ = 50 µM. Re-analysis revealed the latter used serum-free media, altering cell permeability .
Methodological Notes
- Synthetic Yield Optimization : Employ design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological Replicates : Use ≥3 independent experiments with positive/negative controls to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
